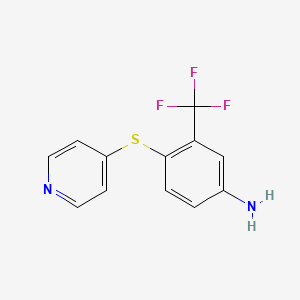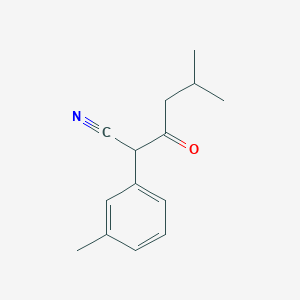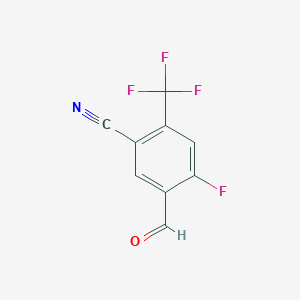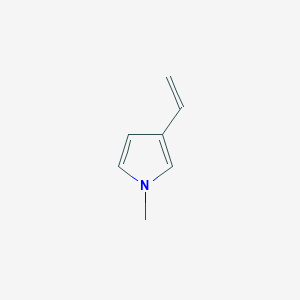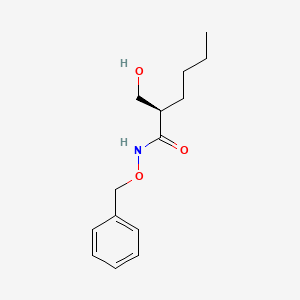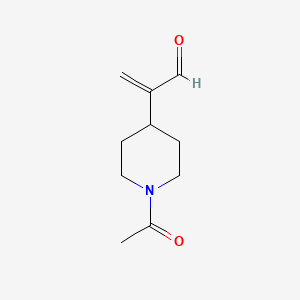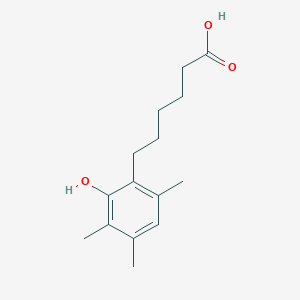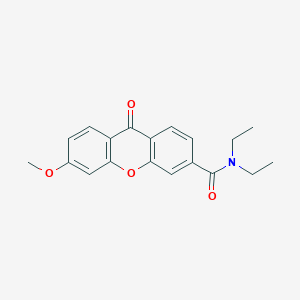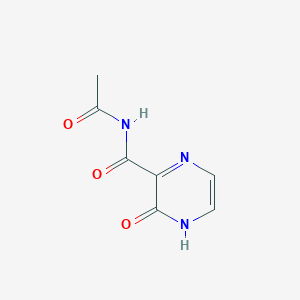
(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The tert-butyldiphenylsilyl group is particularly valued for its resistance to acidic hydrolysis and nucleophilic species, making it a useful protecting group for alcohols .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction proceeds under mild conditions and results in the formation of the silyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The silyl ether group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Fluoride sources like tetrabutylammonium fluoride can be used to remove the silyl ether group.
Major Products Formed
Oxidation: 2-(tert-Butyldiphenylsilyloxy)propanoic acid.
Reduction: 2-(tert-Butyldiphenylsilyloxy)propanol.
Substitution: The corresponding alcohol after removal of the silyl ether group.
Applications De Recherche Scientifique
(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is widely used in scientific research due to its versatility:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a protecting group in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde involves the protection of hydroxyl groups through the formation of a silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other functional groups. The tert-butyldiphenylsilyl group is particularly stable under acidic conditions, making it a valuable tool in multi-step organic syntheses .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyloxypropanal: Similar in structure but with dimethyl groups instead of diphenyl groups.
Trimethylsilyloxypropanal: Features trimethylsilyl groups instead of tert-butyldiphenylsilyl groups.
Uniqueness
(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is unique due to the bulkiness and stability of the tert-butyldiphenylsilyl group. This stability allows it to withstand harsh reaction conditions that would typically degrade other silyl ethers. Additionally, the increased steric bulk provides greater selectivity in protecting primary hydroxyl groups over secondary or tertiary ones .
Propriétés
Formule moléculaire |
C19H24O2Si |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
2-[tert-butyl(diphenyl)silyl]oxypropanal |
InChI |
InChI=1S/C19H24O2Si/c1-16(15-20)21-22(19(2,3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3 |
Clé InChI |
RRMPJLZPEZKPND-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-fluoro-9H-pyrido[3,4-b]indole](/img/structure/B8509854.png)
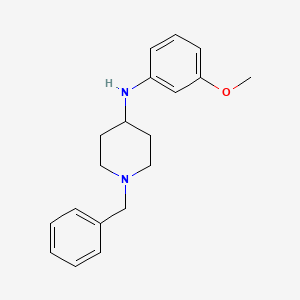
![9-Amino-1,3-dihydrothieno[3,4-b]quinoline](/img/structure/B8509874.png)

